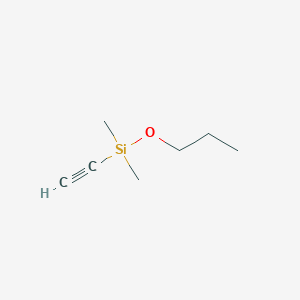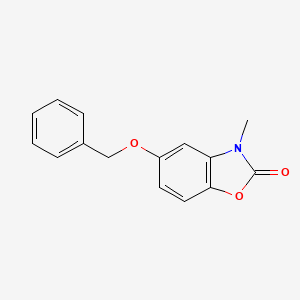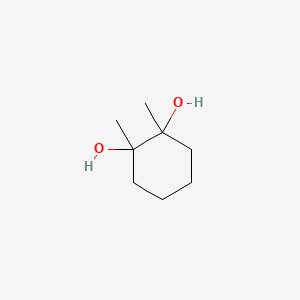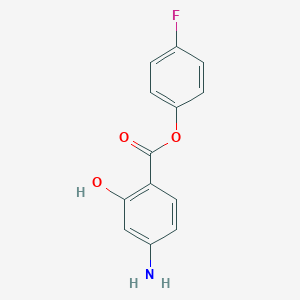
5-nitro-N-(5-nitropyridin-2-yl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-nitro-N-(5-nitropyridin-2-yl)pyridin-2-amine is a heterocyclic compound that features two pyridine rings substituted with nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-(5-nitropyridin-2-yl)pyridin-2-amine typically involves the nitration of pyridine derivatives. One common method involves the reaction of pyridin-2-amine with nitrosobenzene in the presence of a strong base such as sodium hydroxide (NaOH) or tetrabutylammonium hydroxide (Bu4NOH) . Another method includes the oxidation of pyridine with substituted anilines catalyzed by acetic acid (AcOH) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-nitro-N-(5-nitropyridin-2-yl)pyridin-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide (H2O2).
Substitution: Substitution reactions often require strong bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various nitro and amino derivatives of pyridine, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-nitro-N-(5-nitropyridin-2-yl)pyridin-2-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-nitro-N-(5-nitropyridin-2-yl)pyridin-2-amine involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, influencing the compound’s biological activity. The pyridine rings can interact with enzymes and receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-5-nitropyridine: This compound is structurally similar but lacks the second pyridine ring.
N,N-dimethyl-5-nitropyridin-2-amine: This compound has dimethylamino groups instead of the second pyridine ring.
5-nitropyridine-2-boronic acid: This compound features a boronic acid group instead of the second pyridine ring.
Uniqueness
5-nitro-N-(5-nitropyridin-2-yl)pyridin-2-amine is unique due to its dual pyridine rings and nitro groups, which confer specific electronic and steric properties. These features make it a versatile compound for various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
52597-35-0 |
|---|---|
Molekularformel |
C10H7N5O4 |
Molekulargewicht |
261.19 g/mol |
IUPAC-Name |
5-nitro-N-(5-nitropyridin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H7N5O4/c16-14(17)7-1-3-9(11-5-7)13-10-4-2-8(6-12-10)15(18)19/h1-6H,(H,11,12,13) |
InChI-Schlüssel |
PLXNUQWMKMVUDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1[N+](=O)[O-])NC2=NC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















